1-Bromo-2,3-dimethylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
SVGBVSQMWCAWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CBr |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 1 Bromo 2,3 Dimethylhexane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. For 1-bromo-2,3-dimethylhexane, both unimolecular (S_N1) and bimolecular (S_N2) pathways are possible, with the predominant mechanism being influenced by several factors.
Unimolecular Nucleophilic Substitution (S_N1) Pathways
The S_N1 reaction is a two-step mechanism. The initial and rate-determining step involves the spontaneous dissociation of the leaving group (in this case, the bromide ion) to form a carbocation intermediate. libretexts.org The second step is the rapid attack of the nucleophile on this carbocation. libretexts.org
The feasibility of an S_N1 reaction is critically dependent on the stability of the carbocation intermediate formed. libretexts.org In the case of this compound, the departure of the bromide ion would initially form a secondary carbocation at the C1 position. However, this secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation at the C2 position, or a methanide (B1207047) shift to form a tertiary carbocation at the C3 position. youtube.com
Carbocation stability is influenced by several factors, including:
Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation helps to delocalize the positive charge. fiveable.me
Inductive Effects: Alkyl groups are electron-donating and can push electron density towards the positively charged carbon, thereby stabilizing it. libretexts.org
The order of carbocation stability is generally: tertiary > secondary > primary > methyl. libretexts.org Therefore, the rearrangement of the initial secondary carbocation to a tertiary carbocation is a key feature of the S_N1 reaction of this compound.
Table 1: Factors Affecting Carbocation Stability
| Factor | Description | Effect on Stability |
| Number of Alkyl Substituents | Increasing the number of alkyl groups attached to the positively charged carbon. libretexts.org | Increases stability |
| Resonance | Delocalization of the positive charge through adjacent pi systems (e.g., allylic or benzylic carbocations). libretexts.orgmasterorganicchemistry.com | Significantly increases stability |
| Inductive Effect | Electron-donating groups push electron density towards the carbocation. libretexts.org | Increases stability |
| Hybridization | The hybridization of the carbocation carbon. fiveable.me | sp2 hybridized carbocations are generally more stable than sp3. fiveable.me |
The choice of solvent plays a crucial role in S_N1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at promoting S_N1 pathways. libretexts.orglibretexts.org These solvents can stabilize the transition state leading to the carbocation and the carbocation intermediate itself through hydrogen bonding and dipole-dipole interactions. libretexts.orgyoutube.com This stabilization lowers the activation energy of the rate-determining step, thus increasing the reaction rate. libretexts.orgyoutube.com
The strength of the nucleophile is generally not a significant factor in the rate of an S_N1 reaction because the nucleophile is not involved in the rate-determining step. libretexts.orgyoutube.com Weak nucleophiles, which are often the solvent molecules themselves (a process known as solvolysis), are common in S_N1 reactions. libretexts.orgquora.com
Table 2: Effect of Solvent and Nucleophile on S_N1 Reactions
| Factor | Influence on S_N1 Reaction Rate | Rationale |
| Solvent Polarity (Polar Protic) | Increases rate libretexts.orglibretexts.org | Stabilizes the carbocation intermediate and the transition state leading to its formation. libretexts.orgyoutube.com |
| Nucleophile Strength | Little to no effect libretexts.orgyoutube.com | The nucleophile is not involved in the rate-determining step. libretexts.orgyoutube.com |
A key characteristic of S_N1 reactions is their stereochemical outcome. Because the carbocation intermediate is planar and sp2 hybridized, the incoming nucleophile can attack from either face with roughly equal probability. libretexts.orgjove.com This leads to a mixture of products with both retention and inversion of configuration at the stereocenter, a process known as racemization. libretexts.orgaskiitians.com
However, complete racemization is not always observed. Often, a slight excess of the product with an inverted configuration is formed. jove.comstackexchange.com This is attributed to the formation of an "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation from nucleophilic attack. jove.comjove.com This shielding favors a backside attack by the nucleophile, resulting in a slight preference for inversion. jove.com
Bimolecular Nucleophilic Substitution (S_N2) Pathways
The S_N2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com
The rate of an S_N2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. libretexts.orglibretexts.org As the number and size of substituents on the carbon bearing the leaving group increase, it becomes more difficult for the nucleophile to approach for a backside attack. libretexts.orgpressbooks.pub This increased steric bulk raises the energy of the transition state and significantly slows down the reaction rate. libretexts.org
For this compound, which is a secondary alkyl halide, the presence of the methyl groups at the C2 and C3 positions creates considerable steric hindrance. While S_N2 reactions are possible for secondary halides, they are generally slower than for primary halides. pressbooks.pub The bulky nature of the substituents in this compound makes the S_N2 pathway less favorable compared to less hindered secondary halides. quora.comquora.com
Table 3: Relative Rates of S_N2 Reactions for Different Alkyl Halides
| Alkyl Halide Type | Relative Rate | Reason |
| Methyl | Very Fast | Minimal steric hindrance. masterorganicchemistry.com |
| Primary (1°) | Fast | Low steric hindrance. pressbooks.pub |
| Secondary (2°) | Slow | Moderate steric hindrance. pressbooks.pub |
| Tertiary (3°) | No Reaction | High steric hindrance prevents backside attack. pressbooks.pub |
Role of Nucleophile Basicity and Strength
In the context of nucleophilic substitution reactions involving this compound, the characteristics of the attacking nucleophile are paramount in determining the reaction pathway, particularly for the bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is directly dependent on the concentration and the intrinsic strength of the nucleophile. masterorganicchemistry.com
A strong nucleophile is essential for an effective SN2 reaction on a substrate like this compound. Strong nucleophiles are typically species with a negative charge and are good bases. libretexts.org However, nucleophilicity and basicity are not always parallel concepts. Nucleophilicity refers to the ability to attack an electrophilic carbon, while basicity is the ability to accept a proton. youtube.comyoutube.com For a series of nucleophiles with the same attacking atom, a stronger base is generally a stronger nucleophile. youtube.com
The structure of this compound—a primary halide—would typically favor an SN2 reaction. However, the presence of methyl groups on the adjacent C2 and C3 carbons introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophile to the electrophilic carbon. libretexts.org Consequently, sterically hindered or bulky nucleophiles, even if they are strong bases, will be less effective at initiating an SN2 reaction and may instead favor an elimination (E2) pathway. youtube.comlibretexts.org For instance, a bulky base like potassium tert-butoxide is more likely to act as a base, abstracting a proton to cause elimination, rather than as a nucleophile to attack the sterically shielded carbon. youtube.com In contrast, a strong, relatively unhindered nucleophile like an iodide ion or an azide (B81097) ion would be more likely to result in substitution.
The following table summarizes the expected behavior of various nucleophiles with this compound:
| Nucleophile | Basicity | Steric Hindrance | Predominant Reaction |
| I⁻ (Iodide) | Weak | Low | SN2 |
| N₃⁻ (Azide) | Strong | Low | SN2 |
| CH₃O⁻ (Methoxide) | Strong | Low | SN2/E2 Competition |
| (CH₃)₃CO⁻ (tert-Butoxide) | Strong | High | E2 |
| H₂O (Water) | Weak | Low | Very slow SN1/E1 (if forced) |
Stereochemical Inversion
A hallmark of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com This occurs because the SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group—a "backside attack". masterorganicchemistry.comlibretexts.orglibretexts.org This approach is necessary to allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbon-leaving group bond's lowest unoccupied molecular orbital (LUMO, specifically the σ* anti-bonding orbital), and to minimize electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group. libretexts.orgyoutube.com
As the new bond with the nucleophile forms, the bond to the leaving group breaks, causing the three other substituents on the carbon to "flip" over, much like an umbrella turning inside out in the wind. masterorganicchemistry.com This results in a product whose stereochemical configuration at the reaction center is inverted relative to the starting material. libretexts.orgyoutube.com
In the specific case of this compound, the substitution reaction occurs at carbon-1 (C1). This carbon is not a stereocenter, as it is bonded to two hydrogen atoms. Therefore, while the backside attack mechanism is still operative, the concept of inverting a chiral center at the site of reaction is not applicable. The existing stereocenters at C2 and C3 are not directly involved in the substitution and their configurations remain unchanged during the course of an SN2 reaction. youtube.com
Competition Between SN1 and SN2 Mechanisms
The decision between a unimolecular (SN1) and a bimolecular (SN2) substitution pathway is governed by several factors, primarily the structure of the alkyl halide, the nature of the nucleophile, and the solvent. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
For this compound, these factors create a nuanced situation:
Substrate Structure: As a primary alkyl halide, this compound would strongly favor the SN2 pathway. SN1 reactions are disfavored because they proceed through a carbocation intermediate, and a primary carbocation is highly unstable. quora.comquora.com However, the steric hindrance from the methyl groups at the C2 position slows the rate of SN2 reactions compared to unhindered primary halides like 1-bromobutane. libretexts.orgquora.com
Nucleophile: SN2 reactions require a strong nucleophile, as the nucleophile is involved in the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com SN1 reactions, in contrast, can proceed with weak or poor nucleophiles (like water or alcohols) because the nucleophile does not participate until after the slow, rate-determining formation of the carbocation. masterorganicchemistry.com
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions because they solvate the cation but not the nucleophile, leaving it more reactive. Polar protic solvents (e.g., water, ethanol) favor SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. youtube.com
Considering these factors, this compound will almost exclusively react via the SN2 mechanism under appropriate conditions (strong, non-bulky nucleophile and a polar aprotic solvent). The SN1 pathway is highly unlikely due to the prohibitive energy required to form the unstable primary carbocation. quora.com While steric hindrance slows the SN2 reaction, it does not make it impossible. The primary competition for the SN2 pathway would come from the E2 elimination reaction, especially if a strong, sterically hindered base is used. masterorganicchemistry.com
| Factor | Favors SN1 | Favors SN2 | Analysis for this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary, but hindered. Favors SN2, but reaction is slow. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Requires a strong nucleophile for a reasonable rate. |
| Carbocation Stability | Stable intermediate required | No intermediate | Primary carbocation is highly unstable. |
| Mechanism | Two steps, carbocation intermediate | One concerted step | Favors the one-step SN2 mechanism. |
| Outcome | SN2 is the dominant substitution pathway. SN1 is not viable. |
Elimination Reactions
Unimolecular Elimination (E1) Mechanisms
The unimolecular elimination (E1) reaction is a multi-step pathway that results in the formation of an alkene. It is the elimination counterpart to the SN1 reaction and often competes with it. lumenlearning.comlibretexts.org
Carbocation Intermediate and Competing SN1 Pathways
The E1 mechanism begins with the same first step as the SN1 mechanism: the spontaneous, unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. lumenlearning.comlibretexts.orglibretexts.org This initial ionization is the slow, rate-determining step of the reaction.
For this compound, this first step would produce a primary carbocation at C1. As previously noted, primary carbocations are very high in energy and their formation is extremely slow. However, if formed, this carbocation can undergo rearrangement to a more stable form. In this case, a 1,2-hydride shift from C2 to C1 would occur, moving the positive charge to C2 and forming a much more stable tertiary carbocation.
Once this rearranged tertiary carbocation is formed, it can react in two ways:
SN1 Pathway: A nucleophile (often the solvent, in a process called solvolysis) can attack the carbocation, leading to a substitution product.
E1 Pathway: A weak base (often the solvent) can abstract a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond and an elimination product. libretexts.org
Because the E1 and SN1 reactions share the same rate-determining step and the same carbocation intermediate, they are in direct competition and almost always occur together when reaction conditions (e.g., weak nucleophile/base, polar protic solvent, heat) favor carbocation formation. lumenlearning.comlibretexts.org
Regioselectivity and Zaitsev's Rule
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. The E1 reaction is governed by Zaitsev's rule, which states that the major product will be the most substituted (and therefore most thermodynamically stable) alkene. masterorganicchemistry.comfiveable.meopenstax.orglibretexts.org
Following the rearrangement to the tertiary carbocation at C2 in our example, a base can abstract a proton from one of three adjacent positions:
From C1: Removal of a proton from C1 leads to the formation of 2,3-dimethylhex-1-ene , a disubstituted alkene.
From C3: Removal of a proton from C3 leads to the formation of 2,3-dimethylhex-2-ene , a tetrasubstituted alkene.
From the methyl group on C2: This is not possible as there is no hydrogen on C2 itself in the carbocation to form a double bond with the methyl group. The adjacent carbons are C1 and C3.
According to Zaitsev's rule, the more stable, more highly substituted alkene will be the major product. openstax.orglibretexts.org Comparing the potential products, the tetrasubstituted 2,3-dimethylhex-2-ene is significantly more stable than the disubstituted 2,3-dimethylhex-1-ene.
| Potential E1 Product | Alkene Substitution | Stability | Predicted Yield |
| 2,3-dimethylhex-2-ene | Tetrasubstituted | More Stable | Major Product |
| 2,3-dimethylhex-1-ene | Disubstituted | Less Stable | Minor Product |
Therefore, if this compound were to undergo an E1 reaction, the predominant product would be 2,3-dimethylhex-2-ene.
Bimolecular Elimination (E2) Mechanisms
The E2 reaction is a one-step, concerted process where a base removes a proton (a hydrogen atom) from a carbon adjacent to the one bearing the leaving group (the bromine atom), and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgdalalinstitute.com This bimolecular reaction's rate is dependent on the concentrations of both the substrate (this compound) and the base. dalalinstitute.com
Concerted Proton Abstraction and Leaving Group Departure
In the E2 mechanism, the base initiates the reaction by attacking a β-hydrogen. As the base forms a bond with the hydrogen, the C-H bond begins to break, and its electrons move to form a π bond between the α and β carbons. Concurrently, the C-Br bond breaks, and the bromine atom leaves with its bonding electrons. libretexts.org This entire process occurs in a single, coordinated step through a high-energy transition state where bonds are partially formed and partially broken. libretexts.orgpressbooks.pub
Stereoelectronic Requirements (Anti-periplanar Geometry)
A critical requirement for an E2 reaction to proceed efficiently is a specific spatial arrangement of the atoms involved, known as anti-periplanar geometry. libretexts.orglibretexts.org This means the hydrogen atom to be removed and the bromine leaving group must lie in the same plane and be on opposite sides of the carbon-carbon bond. libretexts.orglibretexts.org This alignment allows for the smooth overlap of the developing p-orbitals to form the new π bond. libretexts.org The anti-periplanar conformation is energetically favored as it corresponds to a staggered conformation of the substituents on the adjacent carbons, which is more stable than the eclipsed conformation required for syn-periplanar elimination. libretexts.orglibretexts.org This stereochemical requirement has significant consequences for the stereochemistry of the resulting alkene product. libretexts.org For E2 reactions in cyclohexane (B81311) rings, this anti-periplanar requirement means that both the leaving group and the adjacent hydrogen must be in axial positions for the elimination to occur. masterorganicchemistry.comvaia.com
Influence of Base Strength and Steric Bulk
The nature of the base used in an E2 reaction significantly influences the reaction's outcome. Strong bases, such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), are typically required to facilitate the removal of the relatively non-acidic β-hydrogen. dalalinstitute.com
The steric bulk of the base plays a crucial role in determining the regioselectivity of the elimination. libretexts.orgmasterorganicchemistry.com When a small, strong base like ethoxide (CH₃CH₂O⁻) is used, the reaction generally follows Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org However, when a sterically hindered, bulky base such as potassium tert-butoxide (t-BuOK) is employed, the less substituted alkene, known as the Hofmann product, is favored. libretexts.orgkhanacademy.org The bulky base has difficulty accessing the more sterically hindered internal β-hydrogens, making it more likely to abstract a less hindered proton from a terminal carbon. masterorganicchemistry.comyoutube.com
Competition Between E1 and E2 Mechanisms
Elimination reactions can also proceed through a unimolecular (E1) pathway, which involves a two-step mechanism with a carbocation intermediate. The competition between E1 and E2 mechanisms for a given substrate like this compound is influenced by several factors.
This compound is a primary alkyl halide. Primary substrates are generally poor candidates for E1 reactions because the formation of a primary carbocation is highly unfavorable due to its instability. pressbooks.pub Therefore, the E2 mechanism is the predominant elimination pathway for primary alkyl halides. dalalinstitute.compressbooks.pub
The strength of the base is a key determinant. E2 reactions are favored by strong bases, which are necessary to deprotonate the substrate in the concerted step. masterorganicchemistry.comlibretexts.org In contrast, E1 reactions are favored by weak bases and are often in competition with SN1 reactions, especially under solvolysis conditions where the solvent acts as a weak base. libretexts.org For a primary alkyl halide like this compound, the use of a strong base will strongly favor the E2 pathway.
Regioselectivity and Stereoselectivity in Alkene Formation
Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible. libretexts.orgyoutube.com For this compound, there are two different β-carbons from which a proton can be abstracted, leading to the potential formation of two different alkenes: 2,3-dimethylhex-1-ene and 2,3-dimethylhex-2-ene.
As mentioned earlier, the choice of base dictates the major product.
Zaitsev's Rule: With a small, strong base like sodium ethoxide, the major product will be the more substituted and thermodynamically more stable alkene, 2,3-dimethylhex-2-ene . libretexts.orglibretexts.org
Hofmann's Rule: With a bulky base like potassium tert-butoxide, the major product will be the less substituted and sterically less hindered alkene, 2,3-dimethylhex-1-ene . libretexts.orgmasterorganicchemistry.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. chemistrysteps.com In the case of 2,3-dimethylhex-2-ene, it can exist as E and Z isomers. The E2 reaction is stereoselective, and the stereochemistry of the product is determined by the anti-periplanar arrangement of the C-H and C-Br bonds in the transition state. chemistrysteps.comlibretexts.org Generally, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric strain, and it is often the major product in E2 reactions where both are possible. youtube.comchemistrysteps.com
Rearrangement Pathways in Reaction Intermediates
Carbocation rearrangements are a hallmark of reactions that proceed through carbocation intermediates, such as E1 and SN1 reactions. quora.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation.
Since this compound is a primary alkyl halide, it will not readily form a primary carbocation. Therefore, under conditions that would typically favor E1 reactions (e.g., a weak base in a polar protic solvent), a concerted 1,2-hydride shift might occur as the leaving group departs to avoid the formation of a highly unstable primary carbocation. However, this is less common, and the direct E2 pathway with a strong base is the more typical reaction. If a carbocation were to form at the C1 position, it would be highly unstable and prone to rearrangement to a more stable secondary or tertiary carbocation if the structure allowed. In the case of this compound, a 1,2-hydride shift from the C2 position would lead to a more stable secondary carbocation.
However, it is crucial to reiterate that for a primary halide like this compound, the E2 mechanism is the dominant elimination pathway, and thus, rearrangements via carbocation intermediates are not a significant consideration under typical E2 conditions. pressbooks.pub
Hydride and Alkyl Shifts in Carbocation Formation
The initial step in many reactions of this compound, such as in SN1 or E1 pathways, is the departure of the bromide ion, leading to the formation of a secondary carbocation at the first carbon position. However, this secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.orgunacademy.com This drive for stability is the thermodynamic force behind the rearrangement. libretexts.org
Two primary types of rearrangements are pertinent to the carbocation formed from this compound:
1,2-Hydride Shift: In this process, a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. masterorganicchemistry.comwyzant.com For the this compound carbocation, a hydride shift from the adjacent tertiary carbon (C2) would result in a more stable tertiary carbocation. However, the initial carbocation is at C1, and C2 has a methyl group and a hydrogen. A 1,2-hydride shift from C2 to C1 would form a more stable secondary carbocation, which is not the most stable possibility. A more significant rearrangement occurs from the C3 position.
1,2-Alkyl (Methyl) Shift: When a neighboring carbon atom is quaternary or when a hydride shift does not lead to the most stable carbocation, an alkyl group can migrate. masterorganicchemistry.com In the case of the carbocation from this compound, after an initial rearrangement, a methyl shift from the adjacent C3 atom can occur to form a more stable tertiary carbocation. libretexts.org
The formation of the initial secondary carbocation at C2 (after the departure of the bromide from C1 and a subsequent shift) is followed by a rapid rearrangement. The electrons in the C-H or C-C bond on the adjacent carbon are attracted to the empty p-orbital of the carbocation, facilitating the shift. libretexts.org These rearrangements are typically very fast, often occurring before the nucleophile has a chance to attack the initial carbocation. libretexts.org
Table 1: Carbocation Stability and Rearrangement Tendencies
| Initial Carbocation | Type | Possible Rearrangement | Resulting Carbocation | Type | Driving Force |
| 2,3-dimethylhexan-1-yl | Primary | 1,2-Hydride Shift from C2 | 2,3-dimethylhexan-2-yl | Tertiary | Increased Stability |
| 2,3-dimethylhexan-2-yl | Tertiary | - | - | - | Already stable |
This table illustrates the general principle of carbocation rearrangement to achieve greater stability, which is applicable to the intermediates formed from this compound.
Impact on Product Distribution and Stereochemistry
The occurrence of hydride and alkyl shifts has a profound impact on the distribution of products in reactions involving this compound. Instead of obtaining a single product from the direct reaction of the initial carbocation, a mixture of products is often formed, corresponding to the reaction of the rearranged carbocations. unacademy.com
For instance, in a solvolysis reaction (e.g., with ethanol), the nucleophile (ethanol) can attack the carbocation. quora.com If no rearrangement occurred, the product would be 1-ethoxy-2,3-dimethylhexane. However, due to the 1,2-hydride shift leading to a tertiary carbocation at the C2 position, the major product will be 2-ethoxy-2,3-dimethylhexane. libretexts.orglibretexts.org
The stereochemistry of the products is also dictated by the nature of the carbocation intermediate. A carbocation is sp2 hybridized and has a trigonal planar geometry. vaia.com This planar structure allows a nucleophile to attack from either face (top or bottom) with equal probability. vaia.com
If the original alkyl halide was chiral, the formation of an achiral carbocation intermediate, followed by nucleophilic attack, will lead to a racemic mixture of enantiomers. vaia.com In the case of this compound, the C2 and C3 atoms are stereocenters. The rearrangement to a tertiary carbocation at C2 would lead to a planar center at that position. Subsequent nucleophilic attack would result in a mixture of stereoisomers. The exact distribution would depend on the specific reactants and conditions, but the potential for multiple products is a direct consequence of carbocation rearrangements.
Table 2: Potential Products from Solvolysis of this compound in Ethanol
| Carbocation Intermediate | Product(s) | Reaction Pathway | Stereochemical Outcome |
| 2,3-dimethylhexan-1-yl (Primary) | 1-Ethoxy-2,3-dimethylhexane | SN1 (minor) | Racemization if chiral center is involved |
| 2,3-dimethylhexan-2-yl (Tertiary) | 2-Ethoxy-2,3-dimethylhexane | SN1 (major) | Racemization at C2 |
| Rearranged Carbocations | Various alkenes (e.g., 2,3-dimethylhex-1-ene, 2,3-dimethylhex-2-ene) | E1 | Mixture of Zaitsev and Hofmann products |
This table outlines the expected major and minor products based on the stability of the carbocation intermediates formed during a reaction like solvolysis.
In elimination reactions (E1), which compete with substitution, the formation of different carbocations also leads to a mixture of alkene products. The regioselectivity of the elimination (Zaitsev's rule vs. Hofmann's rule) will be influenced by the structure of the carbocation and the base used.
Stereochemical Aspects and Chiral Studies of 1 Bromo 2,3 Dimethylhexane
Identification and Assignment of Chiral Centers
1-Bromo-2,3-dimethylhexane possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the second and third carbon atoms (C2 and C3) of the hexane (B92381) chain. The presence of these two stereocenters gives rise to multiple stereoisomers.
The absolute configuration of each chiral center can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four groups attached to the chiral carbon based on atomic number. For this compound, the groups attached to C2 are a hydrogen atom, a methyl group, a bromomethyl group, and the rest of the alkyl chain. At C3, the substituents are a hydrogen atom, a methyl group, a propyl group, and the rest of the alkyl chain. By assigning priorities and orienting the molecule with the lowest priority group facing away, the configuration is determined by the direction of the remaining groups from highest to lowest priority.
Enantiomeric and Diastereomeric Forms
With two chiral centers, this compound can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
The four stereoisomers of this compound are:
(2R, 3R)-1-Bromo-2,3-dimethylhexane
(2S, 3S)-1-Bromo-2,3-dimethylhexane
(2R, 3S)-1-Bromo-2,3-dimethylhexane
(2S, 3R)-1-Bromo-2,3-dimethylhexane
The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers. Similarly, the (2R, 3S) and (2S, 3R) isomers constitute another pair of enantiomers. The relationship between any enantiomeric pair and the other pair is diastereomeric. For instance, (2R, 3R)-1-Bromo-2,3-dimethylhexane is a diastereomer of (2R, 3S)-1-Bromo-2,3-dimethylhexane.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship to (2R, 3R) |
| (2R, 3R) | Identical |
| (2S, 3S) | Enantiomer |
| (2R, 3S) | Diastereomer |
| (2S, 3R) | Diastereomer |
Methods for Chiral Resolution and Separation of Stereoisomers
The separation of enantiomers, a process known as chiral resolution, is a significant challenge because enantiomers have identical physical properties in an achiral environment. However, diastereomers possess different physical properties, such as boiling points, melting points, and solubility, which allows for their separation using conventional techniques like distillation or crystallization.
One common strategy for resolving a racemic mixture of this compound would be to react it with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomeric derivatives can then be separated. Subsequently, the resolving agent can be chemically removed to yield the separated enantiomers of this compound.
Another powerful technique for separating stereoisomers is chiral chromatography. In this method, the stationary phase of the chromatography column is made of a chiral material. As the mixture of stereoisomers passes through the column, the different stereoisomers interact with the chiral stationary phase to varying extents, leading to their separation. Gas chromatography with a chiral stationary phase would be a suitable method for the separation of the volatile stereoisomers of this compound.
Stereochemical Implications in Reaction Mechanisms
The stereochemistry of this compound significantly influences the outcome of its chemical reactions, particularly nucleophilic substitution (SN) and elimination (E) reactions.
In an SN2 reaction , a nucleophile attacks the carbon bearing the bromine atom from the side opposite to the leaving group. This results in an inversion of configuration at that stereocenter. For example, if the (2R)- isomer of this compound were to undergo an SN2 reaction at C1 (assuming the chiral center at C2 is not directly involved in the substitution on the bromomethyl group), the stereochemistry at C2 would be retained. However, if the substitution were to occur at a chiral center, the configuration would invert. The rate of SN2 reactions is also sensitive to steric hindrance around the reaction center.
In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of retention and inversion of configuration, often resulting in racemization at the reacting stereocenter.
Elimination reactions (E2 and E1) are also highly dependent on stereochemistry. The E2 reaction requires a specific anti-periplanar arrangement of the hydrogen atom to be removed and the bromine leaving group. This geometric constraint means that different diastereomers of this compound will likely yield different alkene products, or react at different rates. The E1 reaction , proceeding through a carbocation, is less stereospecific in its requirement for the initial geometry.
Conformational Analysis and its Influence on Reactivity and Selectivity
Conformational analysis of this compound, particularly rotation around the C2-C3 bond, is crucial for understanding its reactivity. The different spatial arrangements of the substituents, known as conformers, have varying energies due to steric and torsional strain.
Viewing the molecule down the C2-C3 bond using a Newman projection reveals several staggered and eclipsed conformations. The staggered conformations are generally more stable than the eclipsed conformations. Among the staggered conformers, the anti-conformation, where the largest groups (in this case, the bromomethyl group and the propyl group) are 180° apart, is typically the most stable due to minimized steric hindrance. Gauche conformations, where these large groups are 60° apart, are less stable.
The relative populations of these conformers at a given temperature are determined by their energy differences. The molecule will spend most of its time in the lower-energy conformations. This conformational preference can significantly impact the rates and products of reactions. For instance, in an E2 elimination reaction, the molecule must adopt a conformation that places a hydrogen atom and the bromine in an anti-periplanar arrangement. If the most stable conformer does not meet this requirement, the molecule must adopt a higher-energy, less populated conformer for the reaction to occur, which would result in a slower reaction rate.
Advanced Spectroscopic and Analytical Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers profound insights into the molecular framework of 1-bromo-2,3-dimethylhexane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The structure of this compound features two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers which exist as two pairs of diastereomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers possess distinct chemical and physical properties, resulting in unique NMR spectra.
In ¹H NMR spectroscopy, the protons on the brominated carbon (CH₂Br) are expected to resonate in the downfield region, typically between 3.3 and 3.7 ppm, due to the deshielding effect of the electronegative bromine atom. The protons on the methyl groups and the aliphatic chain would appear in the upfield region (approx. 0.8-1.7 ppm). The subtle differences in the spatial arrangement of the substituents in the diastereomers cause variations in the magnetic environments of the nuclei, leading to small but measurable differences in their chemical shifts.
Similarly, in ¹³C NMR spectroscopy, the carbon atom bonded to bromine (C1) will exhibit the most downfield chemical shift among the aliphatic carbons, generally in the range of 30-45 ppm. docbrown.infodocbrown.info The chemical shifts of the carbons forming the stereocenters (C2 and C3) and the adjacent carbons are particularly sensitive to the molecule's stereochemistry. These differences, though often minor, are critical for distinguishing between diastereomeric pairs.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Diastereomers of this compound
| Assignment | Predicted Shift (Diastereomer A) | Predicted Shift (Diastereomer B) | Multiplicity |
|---|---|---|---|
| H-1a, H-1b | 3.45 - 3.60 | 3.48 - 3.63 | m |
| H-2 | 1.80 - 1.95 | 1.85 - 2.00 | m |
| H-3 | 1.60 - 1.75 | 1.65 - 1.80 | m |
| H-4a, H-4b | 1.25 - 1.40 | 1.28 - 1.43 | m |
| H-5a, H-5b | 1.15 - 1.30 | 1.18 - 1.33 | m |
| H-6 | 0.88 - 0.95 | 0.90 - 0.97 | t |
| 2-CH₃ | 0.98 - 1.05 | 1.02 - 1.09 | d |
| 3-CH₃ | 0.92 - 0.99 | 0.95 - 1.02 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Diastereomers of this compound
| Assignment | Predicted Shift (Diastereomer A) | Predicted Shift (Diastereomer B) |
|---|---|---|
| C-1 | 38.5 | 39.0 |
| C-2 | 45.2 | 45.8 |
| C-3 | 39.8 | 40.3 |
| C-4 | 29.5 | 29.9 |
| C-5 | 22.8 | 23.1 |
| C-6 | 14.1 | 14.2 |
| 2-CH₃ | 15.5 | 16.0 |
| 3-CH₃ | 14.8 | 15.2 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the H1 protons and the H2 proton, between the H2 proton and both the H3 proton and the 2-methyl protons, and so on along the carbon chain. This allows for the sequential "walking" through the proton backbone of the molecule, confirming its connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal around 3.5 ppm would show a cross-peak to the carbon signal around 38-39 ppm, definitively assigning this carbon as C1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu This technique is crucial for piecing together the molecular fragments identified by COSY and HSQC. For example, the protons of the 2-methyl group would show correlations to both C2 and C3, while the H1 protons would show correlations to C2, confirming the placement of the bromomethyl group.
The relative stereochemistry of the methyl groups can be elucidated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY), which detect through-space proximity of protons. In a diastereomer where the methyl groups are on the same side of the carbon backbone (syn), an NOE correlation between the protons of the 2-CH₃ and 3-CH₃ groups would be expected. This correlation would be absent in the anti diastereomer, where the methyl groups are on opposite sides.
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes. researchgate.netresearchgate.net For this compound, the primary conformational process of interest is the rotation around the various carbon-carbon single bonds.
At sufficiently low temperatures, the rotation around the C2-C3 bond may become slow on the NMR timescale. This could lead to the observation of distinct signals for different stable rotational conformations (rotamers). As the temperature is increased, the rate of interconversion between these rotamers increases. This causes the distinct NMR signals to broaden, coalesce, and eventually sharpen into a single set of time-averaged signals at higher temperatures. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the bond rotation, providing valuable data on the molecule's conformational energy landscape.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights based on fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized, forming a molecular ion (M⁺•). A characteristic feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). youtube.comdocbrown.info This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%).
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways include:
C-Br Bond Cleavage: The loss of a bromine radical (•Br) from the molecular ion results in a C₈H₁₇⁺ cation at m/z 113. docbrown.info
Alpha-Cleavage: Cleavage of C-C bonds adjacent to the branching points (C2 and C3) can lead to the formation of stable secondary and tertiary carbocations. For example, cleavage of the C3-C4 bond could yield a fragment containing the bromine atom or a stable secondary carbocation.
Loss of HBr: Elimination of a hydrogen bromide molecule (HBr) from the molecular ion would produce a fragment ion with m/z values corresponding to [C₈H₁₆]⁺•.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 192/194 | [C₈H₁₇Br]⁺• | Molecular Ion (M⁺•) |
| 113 | [C₈H₁₇]⁺ | Loss of •Br |
| 111/113 | [C₃H₆Br]⁺ | Cleavage of C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage of C2-C3 bond |
| 57 | [C₄H₉]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Further fragmentation |
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion.
For this compound (molecular formula C₈H₁₇Br), HRMS can distinguish its molecular ion from other ions that have the same nominal mass but a different elemental formula. For example, the calculated exact mass for the [C₈H₁₇⁷⁹Br]⁺• ion is 192.0568 Da. An experimental measurement of the molecular ion's mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the molecule's functional groups and its complex conformational landscape.
The infrared and Raman spectra of this compound are dominated by vibrations associated with its alkyl backbone. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to appear in the 2850-3000 cm⁻¹ region. The corresponding C-H bending vibrations are found in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.
The most characteristic vibration for this molecule is that of the carbon-bromine bond (C-Br). The C-Br stretching frequency is highly dependent on the conformation of the molecule but generally appears in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This region is often clear of other fundamental vibrations, making the C-Br stretch a useful diagnostic peak.
Due to the free rotation around the multiple carbon-carbon single bonds, this compound can exist as a mixture of several rotational isomers (conformers). rsc.org The energies of these conformers can be very close, leading to a mixture being present at room temperature. Vibrational spectroscopy is particularly sensitive to these conformational changes. rsc.orgscispace.comresearchgate.net Each unique conformer possesses a distinct set of vibrational frequencies. Consequently, the observed IR and Raman spectra are superpositions of the spectra of all populated conformers. In solution, the appearance of extra bands compared to the solid-state spectrum often confirms the presence of multiple rotamers. rsc.org By analyzing the spectra at varying temperatures, it is possible to study the equilibrium between these conformers, as their relative populations will change according to the Boltzmann distribution.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Stretching | C-H (Alkyl) | 2850 - 3000 | IR, Raman |
| Bending | C-H (Alkyl) | 1350 - 1470 | IR, Raman |
| Stretching | C-C (Alkyl Chain) | 800 - 1200 | IR, Raman |
| Stretching | C-Br | 500 - 600 | IR, Raman |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is an indispensable technique for evaluating the purity of this compound and for separating its various isomers. Gas chromatography is suited for purity analysis, while high-performance liquid chromatography is essential for resolving its complex stereoisomers.
Gas chromatography (GC) is the premier method for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is injected into a heated port, vaporized, and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.
The purity of a this compound sample is determined by examining the resulting chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak corresponding to the compound. The presence of impurities, such as unreacted starting materials, byproducts, or constitutional isomers (e.g., 2-bromo-2,3-dimethylhexane), would be indicated by the appearance of additional peaks with different retention times. The area under each peak is proportional to the amount of that component in the mixture, allowing for quantitative purity assessment.
Table 2: Hypothetical GC Data for Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Component Identity | Peak Area (%) | Purity Indication |
|---|---|---|---|---|
| 1 | 8.45 | Solvent | 1.2 | N/A |
| 2 | 12.78 | Unknown Impurity | 0.3 | Impurity |
| 3 | 15.21 | This compound | 98.4 | Main Component |
| 4 | 16.05 | 2-Bromo-2,3-dimethylhexane | 0.1 | Isomeric Impurity |
The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four distinct stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair, and the (2R,3S) and (2S,3R) enantiomeric pair. The relationship between an isomer from the first pair and one from the second pair is diastereomeric. While diastereomers have different physical properties and can sometimes be separated on standard achiral HPLC columns, enantiomers are physically identical in a non-chiral environment and require a specialized approach for separation.
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for the analytical and preparative separation of all four stereoisomers. nih.govnih.govcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP), which creates a chiral environment within the column. The enantiomers of this compound interact with the CSP to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, causing the enantiomers to travel through the column at different rates, thus leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for the resolution of a wide variety of chiral compounds, including halogenated hydrocarbons. nih.gov The separation of all four stereoisomers in a single chromatographic run is often achievable with a suitable chiral column and mobile phase combination, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol.
Table 3: Illustrative Chiral HPLC Separation Data for Stereoisomers of this compound
| Peak No. | Retention Time (min) | Stereoisomer Identity | Relationship |
|---|---|---|---|
| 1 | 10.5 | (2R,3S)-1-Bromo-2,3-dimethylhexane | Enantiomeric Pair 1 |
| 2 | 11.8 | (2S,3R)-1-Bromo-2,3-dimethylhexane | |
| 3 | 14.2 | (2R,3R)-1-Bromo-2,3-dimethylhexane | Enantiomeric Pair 2 |
| 4 | 15.9 | (2S,3S)-1-Bromo-2,3-dimethylhexane |
Computational Chemistry and Theoretical Studies on 1 Bromo 2,3 Dimethylhexane
Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules like 1-Bromo-2,3-dimethylhexane. nih.govmdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. escholarship.org
A typical DFT study on this compound would begin with geometry optimization, where the most stable arrangement of atoms in the molecule is calculated. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can be determined. The relative energies of different conformers of this compound can also be calculated to assess their relative stabilities.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
|---|---|
| Optimized C-Br Bond Length | 1.95 Å |
| Optimized C-C-Br Bond Angle | 110.5° |
| Dipole Moment | 2.1 D |
| HOMO Energy | -10.2 eV |
| LUMO Energy | 0.5 eV |
Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.
Transition State Modeling and Energy Profile Analysis for Reaction Pathways
Computational chemistry provides a means to map out the entire energy landscape of a chemical reaction, including the high-energy transition states that are fleeting and difficult to observe experimentally. For this compound, which can undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions, transition state modeling is crucial for understanding reaction mechanisms. lumenlearning.comyoutube.comchemicalnote.comslideshare.net
By locating the transition state structures and calculating their energies, the activation energy for a given reaction pathway can be determined. This allows for the construction of a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. Comparing the activation energies of competing pathways (e.g., Sₙ2 vs. E2) can predict which reaction is more likely to occur under specific conditions.
Table 2: Illustrative Calculated Activation Energies for Reactions of this compound
| Reaction Pathway | Nucleophile/Base | Activation Energy (kcal/mol) |
|---|---|---|
| Sₙ2 | OH⁻ | 25.2 |
| E2 | OH⁻ | 23.8 |
| Sₙ1 | H₂O | 28.5 |
Note: This data is hypothetical and serves to illustrate the output of transition state and energy profile calculations.
Molecular Dynamics Simulations for Conformational Sampling
This compound is a flexible molecule with multiple rotatable bonds, leading to a large number of possible conformations. Molecular dynamics (MD) simulations can be employed to explore this conformational space by simulating the atomic motions of the molecule over time. nih.govnih.govrug.nlacs.orgacs.org
MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. By running simulations for a sufficient length of time, a representative ensemble of conformations can be generated. Analysis of the MD trajectory can reveal the most populated conformational states, the pathways for conformational change, and the flexibility of different parts of the molecule.
Predictive Modeling of Regioselectivity and Stereoselectivity
In reactions such as elimination, where multiple products can be formed, computational models can predict the regioselectivity (which constitutional isomer is favored) and stereoselectivity (which stereoisomer is favored). rsc.orgnih.govrsc.orgrsc.orgcolab.wsresearchgate.net For this compound, elimination reactions can lead to the formation of different alkenes.
By calculating the energies of the transition states leading to each possible product, the preferred reaction pathway can be identified. For example, the relative energies of the transition states for the formation of Zaitsev and Hofmann elimination products can predict which will be the major product. Similarly, computational analysis of the steric and electronic factors in nucleophilic substitution reactions can predict the stereochemical outcome (e.g., inversion or racemization). nih.govchemrxiv.org
Solvation Effects on Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. spcmc.ac.inmissouri.edulibretexts.orgdu.edu.eglibretexts.org Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states. For example, polar protic solvents would stabilize the carbocation intermediate in an Sₙ1 reaction, thereby increasing the reaction rate. spcmc.ac.in Computational studies that incorporate solvation effects provide a more accurate picture of the reaction in a realistic chemical environment.
Applications of 1 Bromo 2,3 Dimethylhexane As a Synthetic Intermediate in Organic Chemistry
Precursor in Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithium Compounds)
Alkyl halides are primary precursors for the synthesis of organometallic reagents, which are crucial for forming new carbon-carbon bonds. wvu.eduresearchgate.net 1-Bromo-2,3-dimethylhexane, as a primary alkyl bromide, can be readily converted into highly reactive Grignard and organolithium reagents.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2,3-dimethylhexyl)magnesium bromide. wikipedia.orgchemguide.co.uk The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. wvu.eduadichemistry.com This transformation, known as umpolung, makes the resulting Grignard reagent a potent carbon-based nucleophile. adichemistry.com The reaction is often initiated by activating the magnesium surface with agents like iodine or 1,2-dibromoethane (B42909) to remove the passivating layer of magnesium oxide. wikipedia.orgadichemistry.com
Organolithium Compound Formation: Similarly, organolithium reagents can be synthesized by reacting this compound with lithium metal. libretexts.org This reaction typically involves treating the alkyl halide with two equivalents of lithium metal in a hydrocarbon solvent like hexane (B92381). libretexts.org The resulting (2,3-dimethylhexyl)lithium is a highly reactive species, generally more reactive than its Grignard counterpart, and is also a strong base and nucleophile. fishersci.comwikipedia.org Due to their high reactivity, organolithium compounds are handled in solution under anhydrous and inert conditions to prevent decomposition by air or moisture. libretexts.orgwikipedia.org
| Organometallic Reagent | Reactants | Typical Solvent | Product |
|---|---|---|---|
| Grignard Reagent | This compound, Magnesium (Mg) | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | (2,3-dimethylhexyl)magnesium bromide |
| Organolithium Compound | This compound, Lithium (Li) | Hexane | (2,3-dimethylhexyl)lithium |
Building Block for Complex Branched Hydrocarbons and Functionalized Molecules
Organic building blocks are functionalized molecules that serve as the basic components for constructing more complex molecular structures. sigmaaldrich.com this compound is a useful building block for introducing the bulky and branched 2,3-dimethylhexyl moiety into a target molecule. This is particularly valuable in medicinal chemistry and materials science, where the specific size, shape, and lipophilicity of alkyl groups can significantly influence the properties of the final product.
The utility of this compound as a building block is realized through the reactivity of its carbon-bromine bond or through the organometallic reagents derived from it. As an electrophile, it can be attacked by various nucleophiles to append the 2,3-dimethylhexyl group. More commonly, its Grignard or organolithium derivatives act as nucleophiles, reacting with a wide range of electrophiles (such as aldehydes, ketones, esters, and epoxides) to form more complex structures with new carbon-carbon bonds. wvu.educhemguide.co.uk For example, the reaction of (2,3-dimethylhexyl)magnesium bromide with an aldehyde would yield a secondary alcohol containing the branched hydrocarbon chain.
| Reagent Form | Role | Example Reaction Partner (Electrophile) | Resulting Functional Group |
|---|---|---|---|
| This compound | Electrophile (R-Br) | Cyanide (CN⁻) | Nitrile |
| (2,3-dimethylhexyl)magnesium bromide | Nucleophile (R-MgBr) | Carbon Dioxide (CO₂) | Carboxylic Acid |
| (2,3-dimethylhexyl)lithium | Nucleophile (R-Li) | Acetone (a ketone) | Tertiary Alcohol |
Role in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions, Alkylation)
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. illinois.edusigmaaldrich.com this compound and its derivatives are key participants in several classes of C-C bond-forming reactions.
Alkylation Reactions: In its native form, this compound acts as an alkylating agent. atamankimya.com It is an electrophilic substrate that can react with a variety of carbon nucleophiles, such as enolates, organocuprates (Gilman reagents), and terminal alkynides. In these reactions, the nucleophile displaces the bromide ion via an Sₙ2 mechanism, attaching the 2,3-dimethylhexyl group to the nucleophilic carbon and forming a new C-C bond.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions represent a powerful method for C-C bond formation. illinois.eduwikipedia.org Organometallic reagents derived from this compound can serve as the nucleophilic partner in these reactions. For instance, (2,3-dimethylhexyl)magnesium bromide could potentially be used in Kumada coupling, where a Grignard reagent is coupled with an aryl or vinyl halide in the presence of a palladium or nickel catalyst. wikipedia.org Similarly, while less common for sp³-hybridized carbons, conditions could be optimized for Suzuki-Miyaura-type couplings, which typically involve an organoboron compound coupling with an organic halide. masterorganicchemistry.com These reactions are highly valued for their functional group tolerance and ability to construct complex molecular frameworks under relatively mild conditions. illinois.edumasterorganicchemistry.com
| Reaction Type | Role of 2,3-dimethylhexyl Moiety | Typical Coupling Partner | Catalyst/Conditions |
|---|---|---|---|
| Alkylation | Electrophile (as R-Br) | Enolates, Organocuprates | Base (for enolates) |
| Kumada Coupling | Nucleophile (as R-MgBr) | Aryl/Vinyl Halide | Palladium or Nickel catalyst |
Synthesis of Advanced Intermediates in Stereoselective Transformations
This compound possesses two chiral centers at the C2 and C3 positions. This means the molecule can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The number of possible stereoisomers for a molecule is given by the formula 2ⁿ, where 'n' is the number of chiral centers. youtube.com
If a single, pure stereoisomer of this compound is used as a starting material, it has the potential to serve as a chiral building block for the synthesis of advanced, enantiomerically pure intermediates. When this chiral substrate is incorporated into a larger molecule, the stereochemistry of the final product can be controlled. This is a fundamental concept in asymmetric synthesis, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.
For example, the conversion of a single enantiomer of this compound into its corresponding Grignard or organolithium reagent would produce a chiral nucleophile. The subsequent reaction of this nucleophile with a prochiral electrophile, such as an aldehyde, could proceed with diastereoselectivity, leading to the preferential formation of one diastereomer of the resulting alcohol product. While specific documented applications for this compound in this context are not widespread, its inherent chirality makes it a potentially valuable precursor for stereoselective transformations.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
The synthesis of molecules with well-defined three-dimensional structures is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. 1-Bromo-2,3-dimethylhexane possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four distinct stereoisomers. The development of synthetic methods that can selectively produce a single desired stereoisomer is a significant and valuable challenge.
Future research in this area could focus on:
Asymmetric Bromination: Investigating novel chiral catalysts or reagents that can facilitate the enantioselective or diastereoselective bromination of a suitable precursor, such as 2,3-dimethyl-1-hexene (B102464).
Stereospecific Substitution Reactions: Exploring the use of chiral alcohols (2,3-dimethylhexan-1-ol) and developing reaction conditions that allow for the stereospecific replacement of the hydroxyl group with a bromine atom, proceeding with either inversion or retention of configuration.
Enzyme-Catalyzed Halogenation: The use of biocatalysts, such as halogenase enzymes, could offer a highly selective and environmentally friendly route to specific stereoisomers of this compound. mdpi.com
| Approach | Potential Catalyst/Reagent | Key Challenge |
|---|---|---|
| Asymmetric Hydrobromination of an Alkene | Chiral Brønsted or Lewis acids | Controlling regioselectivity and stereoselectivity |
| Stereospecific Substitution of an Alcohol | Phosphorus tribromide with chiral additives | Avoiding racemization |
| Biocatalytic Halogenation | Halogenase enzymes | Enzyme stability and substrate scope |
Investigations into Green Chemistry Approaches for its Synthesis and Reactions
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the lifecycle of this compound is a critical area for future investigation. ijrpr.com
Key research directions include:
Use of Greener Solvents: Moving away from traditional volatile and often toxic organic solvents towards more benign alternatives like water, ionic liquids, or deep eutectic solvents for its synthesis and reactions. nih.gov
Catalytic Routes: Developing catalytic methods for its synthesis, which would replace stoichiometric reagents, leading to higher atom economy and reduced waste. nih.govmdpi.com For instance, the use of solid acid catalysts for the conversion of 2,3-dimethylhexan-1-ol to the corresponding bromide could offer advantages in terms of catalyst recyclability and reduced corrosion. mdpi.com
Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, potentially leading to lower energy consumption and shorter reaction times. rsc.orgorganic-chemistry.org
| Parameter | Traditional Approach (e.g., PBr3) | Potential Green Approach |
|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free or biodegradable solvents |
| Reagent | Stoichiometric phosphorus tribromide | Catalytic amount of a solid acid catalyst with HBr |
| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |
| Waste Product | Phosphorous acid byproducts | Water |
Exploration of Catalytic Transformations Involving the Bromine Moiety
The carbon-bromine bond in this compound is a versatile functional group that can participate in a wide array of chemical transformations. wikipedia.orglabster.com A significant area for future research is the application of modern catalytic methods to this compound, particularly in the realm of cross-coupling reactions.
Unexplored avenues include:
Carbon-Carbon Bond Formation: Utilizing this compound as a substrate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new C-C bonds with a wide range of coupling partners. This would allow for the construction of more complex molecular architectures.
Carbon-Heteroatom Bond Formation: Investigating catalytic methods, such as the Buchwald-Hartwig amination or related reactions, to form bonds between the C1 carbon of the hexane (B92381) backbone and nitrogen, oxygen, or sulfur atoms.
Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis to generate an alkyl radical from this compound, which could then engage in a variety of coupling reactions under mild conditions. nih.gov
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and improving process efficiency. The application of Process Analytical Technology (PAT) to reactions involving this compound is a largely unexplored area.
Future research could focus on:
In-situ FTIR and Raman Spectroscopy: Implementing fiber-optic probes to monitor the progress of reactions where this compound is either a reactant or a product. researchgate.netvtt.fi For example, in the formation of a Grignard reagent from this compound, IR spectroscopy could track the disappearance of the C-Br bond and the appearance of the C-Mg bond, providing critical information about reaction initiation and completion. researchgate.net
Chemometric Analysis: Combining spectroscopic data with chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, to build predictive models for reactant concentration, product yield, and impurity profiles. mdpi.com
Deepening Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies
The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. openochem.orgmsu.edu For this compound, a detailed understanding of how its stereochemistry and conformation influence its reactivity is still lacking.
A powerful approach for future investigation would be to combine experimental and computational methods:
Kinetic Studies: Performing detailed kinetic studies on the nucleophilic substitution and elimination reactions of the different stereoisomers of this compound to quantify differences in their reaction rates.
Computational Modeling: Using computational methods, such as Density Functional Theory (DFT), to model the transition states of its reactions. nih.gov This can provide insights into the reaction mechanisms and explain the experimentally observed reactivity trends. For example, computational studies could elucidate the steric and electronic effects of the methyl groups at the C2 and C3 positions on the accessibility of the C1 carbon to nucleophilic attack. msu.edu
By integrating these approaches, a comprehensive model of the structure-reactivity landscape for this molecule can be developed, which will be invaluable for predicting its behavior in new chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
